Lipophilicity (log D) Comparison: 1,3,4-Oxadiazole Isomer Displays Order-of-Magnitude Lower Lipophilicity than 1,2,4-Oxadiazole Matched Pairs
A systematic matched-pair analysis of the AstraZeneca compound collection found that, in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This property directly affects membrane permeability, plasma protein binding, and non-specific binding in biological assays. For procurement targeting lead-like chemical space, the lower log D of the 1,3,4-oxadiazole scaffold offers a tangible advantage in controlling lipophilicity-driven off-target effects. A specific matched-pair example cited in the study quantified an approximate tenfold reduction in log D for the 1,3,4-isomer relative to its 1,2,4-counterpart [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Order of magnitude lower than matched 1,2,4-oxadiazole (exact log D values are pair-dependent; approximate tenfold reduction reported for representative pairs) [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pairs |
| Quantified Difference | Approximately 10-fold (one order of magnitude) lower log D |
| Conditions | AstraZeneca historical compound collection; matched-pair analysis; log D measured by shake-flask method |
Why This Matters
For scientists selecting screening compounds, a one-order-of-magnitude lipophilicity difference can determine assay success by influencing solubility, non-specific binding, and target engagement in cell-based models.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
